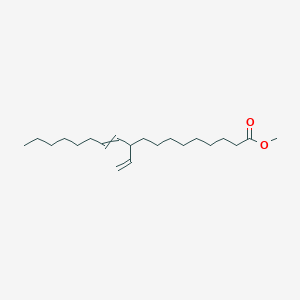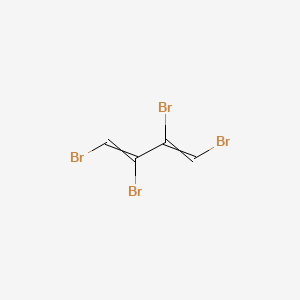
1,3-Butadiene, 1,2,3,4-tetrabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 1,2,3,4-tetrabromo- is an organic compound with the molecular formula C4H2Br4 It is a derivative of 1,3-butadiene, where all four hydrogen atoms are replaced by bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,2,3,4-tetrabromo- can be synthesized through the bromination of 1,3-butadiene. The reaction involves the addition of bromine (Br2) to 1,3-butadiene, resulting in the formation of the tetrabromo derivative. The reaction is typically carried out under controlled conditions to ensure complete bromination and to avoid the formation of side products.
Industrial Production Methods
Industrial production of 1,3-Butadiene, 1,2,3,4-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 1,3-butadiene in a controlled environment, often with the aid of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butadiene, 1,2,3,4-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with other reagents, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of 1,3-Butadiene, 1,2,3,4-tetrabromo-.
Aplicaciones Científicas De Investigación
1,3-Butadiene, 1,2,3,4-tetrabromo- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene, 1,2,3,4-tetrabromo- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of multiple bromine atoms, which can stabilize reaction intermediates and facilitate the formation of specific products.
Comparación Con Compuestos Similares
1,3-Butadiene, 1,2,3,4-tetrabromo- can be compared with other similar compounds, such as:
1,3-Butadiene: The parent compound, which lacks the bromine atoms and has different chemical properties.
1,2-Dibromo-1,3-butadiene: A derivative with only two bromine atoms, which exhibits different reactivity and applications.
1,4-Dibromo-2-butene: Another brominated derivative with distinct chemical behavior.
Propiedades
Número CAS |
118686-39-8 |
|---|---|
Fórmula molecular |
C4H2Br4 |
Peso molecular |
369.67 g/mol |
Nombre IUPAC |
1,2,3,4-tetrabromobuta-1,3-diene |
InChI |
InChI=1S/C4H2Br4/c5-1-3(7)4(8)2-6/h1-2H |
Clave InChI |
JKJUVPAAXKZUNJ-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(=CBr)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


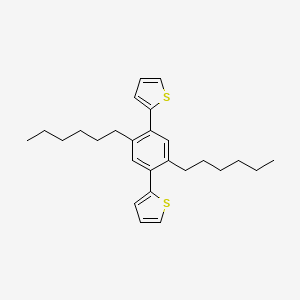

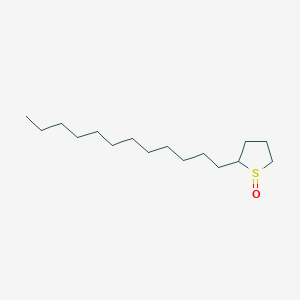
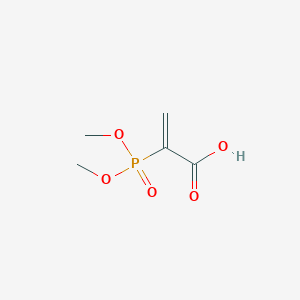
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
